molecular formula C9H12N3Na2O6PS B1462406 2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt CAS No. 63225-09-2

2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt

Cat. No. B1462406
CAS RN: 63225-09-2
M. Wt: 367.23 g/mol
InChI Key: LYJQBADFSZKQQM-CDNBRZBRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt (DCPMPT) is a modified nucleoside that is widely used in scientific research. It is a thiol-modified deoxycytidine analog that is structurally similar to the natural nucleoside dCMP, but with a sulfur atom replacing the oxygen atom in the 5'-monophosphate group. DCPMPT is used in a variety of research applications, including in vitro and in vivo studies, as well as in drug development. DCPMPT has been used to investigate the mechanisms of action of various enzymes, and to study the biochemical and physiological effects of various drugs.

Scientific Research Applications

Gene Expression Regulation

2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt, known for its role in activating methylated and silenced genes through promoter demethylation, affects gene expression in several ways. These effects are highly context-dependent, varying with environmental settings and the nature of gene silencing mechanisms involved, such as DNA methylation and histone modifications. This complex interaction underlines the drug's diverse responses in patients, providing a basis for its application in therapies targeting gene expression modulation (Seelan et al., 2018).

Antiviral Activity

The compound has been studied for its effects on HIV-1 reverse transcriptase, demonstrating that minor modifications, such as fluorine substitution, significantly alter antiviral and toxicity patterns. This highlights its potential in designing more efficient nucleotide analogs for antiviral therapy, particularly against HIV-1, by enhancing nucleotide incorporation efficiency during viral DNA synthesis (Ray et al., 2003).

Cancer Therapy Mechanisms

Research has also focused on the therapeutic efficacy of nucleoside analogs like 2'-Deoxycytidine-5'-O-monophosphorothioate in cancer treatment. These studies include exploring the drug's pharmacology, its role in enhancing the activity of chemotherapeutic agents, and understanding its metabolic pathways. The insights from these studies contribute to developing targeted cancer therapies, emphasizing the compound's importance in oncology (Aprile et al., 2009).

properties

IUPAC Name

disodium;4-amino-1-[(2R,4S,5R)-5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O6PS.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJQBADFSZKQQM-CDNBRZBRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na2O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt
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